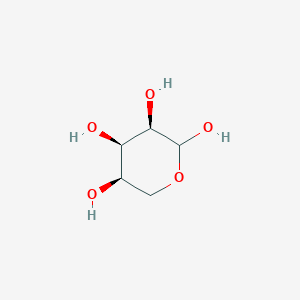
D-Ribose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Ribose is a simple sugar molecule that plays a crucial role in the production of energy within the human body. It is a naturally occurring sugar that is found in all living cells and is an essential component of RNA (ribonucleic acid) and ATP (adenosine triphosphate) molecules. D-Ribose has been studied extensively for its potential benefits in various medical conditions, including heart disease, chronic fatigue syndrome, and fibromyalgia.
Aplicaciones Científicas De Investigación
1. Production and Biosynthesis
D-Ribose has notable applications in the field of biotechnology, particularly in its biosynthesis and production. Research has demonstrated that genetically engineered microorganisms such as Bacillus subtilis can effectively produce D-Ribose from xylose, highlighting its potential for commercial production, especially for riboflavin synthesis (Park et al., 2006). Similarly, Escherichia coli mutants have been engineered for D-Ribose production from glucose and xylose, further expanding the scope of microbial production of this pentose sugar (GawandPratish & MahadevanRadhakrishnan, 2014). These advancements in microbial fermentation technology demonstrate the growing interest in D-Ribose as a valuable biochemical product.
2. Glycation and Protein Aggregation
D-Ribose also plays a significant role in the glycation of proteins, leading to the formation of advanced glycation end products (AGEs). Studies have shown that D-Ribose induces protein aggregation in vitro and in vivo, which can lead to cell dysfunction and death (Wei et al., 2012). This process, known as ribosylation, is rapid and has implications for understanding cell dysfunction and cognitive impairments related to AGE accumulation.
3. Application in Rare Sugar Preparation
Another intriguing application of D-Ribose lies in the field of rare sugar preparation. The enzyme Ribose-5-phosphate isomerase A (RpiA) has shown potential in the isomerization of rare sugars like D-allose, with engineered mutants demonstrating improved activity and stability (Wang et al., 2021). This highlights D-Ribose's potential as a substrate in the enzymatic production of rare sugars, which have various industrial and pharmaceutical applications.
4. Role in Nucleic Acid Synthesis
D-Ribose is a fundamental component of nucleic acids like DNA and RNA. Research in synthetic chemistry has explored the roles of sugars, including D-Ribose, in molecular recognition processes central to genetics. Such studies contribute to our understanding of how genetic molecules operate in water and have implications for the search for extraterrestrial life (Benner, 2004).
5. Implications in Cellular Function and Disease
D-Ribose's rapid reaction with proteins leading to significant AGE production has been linked to impairments in cellular function and spatial cognition in mice (Han et al., 2011). This suggests a potential role in the pathophysiology of diseases related to AGE accumulation and protein glycation.
Propiedades
Número CAS |
10257-33-7 |
|---|---|
Nombre del producto |
D-Ribose |
Fórmula molecular |
C5H10O5 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(3R,4R,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |
Clave InChI |
SRBFZHDQGSBBOR-SOOFDHNKSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |
SMILES |
C1C(C(C(C(O1)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)O)O)O)O |
Otros números CAS |
10257-32-6 |
Sinónimos |
D Ribose D-Ribose Ribose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)



